molecular formula C12H10N2O4S B11794618 5-(4-Methoxy-3-nitrophenyl)furan-2-carbothioamide

5-(4-Methoxy-3-nitrophenyl)furan-2-carbothioamide

Cat. No.: B11794618
M. Wt: 278.29 g/mol
InChI Key: FTURWICFHJEUAE-UHFFFAOYSA-N
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Description

5-(4-Methoxy-3-nitrophenyl)furan-2-carbothioamide is a versatile chemical compound with the molecular formula C12H10N2O4S and a molecular weight of 278.29 g/mol . This compound is notable for its unique structure, which includes a furan ring, a nitrophenyl group, and a carbothioamide moiety. It is used in various research and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 5-(4-Methoxy-3-nitrophenyl)furan-2-carbothioamide typically involves the reaction of 5-(4-methoxy-3-nitrophenyl)furan-2-carboxylic acid with thioamide derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-(4-Methoxy-3-nitrophenyl)furan-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts.

Scientific Research Applications

5-(4-Methoxy-3-nitrophenyl)furan-2-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-3-nitrophenyl)furan-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-(4-Methoxy-3-nitrophenyl)furan-2-carbothioamide can be compared with other similar compounds such as:

Properties

Molecular Formula

C12H10N2O4S

Molecular Weight

278.29 g/mol

IUPAC Name

5-(4-methoxy-3-nitrophenyl)furan-2-carbothioamide

InChI

InChI=1S/C12H10N2O4S/c1-17-10-3-2-7(6-8(10)14(15)16)9-4-5-11(18-9)12(13)19/h2-6H,1H3,(H2,13,19)

InChI Key

FTURWICFHJEUAE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)C(=S)N)[N+](=O)[O-]

Origin of Product

United States

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